MK-0952

Übersicht

Beschreibung

MK-0952 ist ein selektiver Phosphodiesterase-Typ-4 (PDE4)-Inhibitor. Er wurde in erster Linie auf sein Potenzial zur Behandlung von Langzeitgedächtnisverlust und leichter kognitiver Beeinträchtigung untersucht, insbesondere im Zusammenhang mit Alzheimer-Krankheit . Die Verbindung ist bekannt für ihre hohe Potenz und Selektivität mit einem IC50-Wert von 0,53 nM .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von MK-0952 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Biarylnaphthyridinon-Kerns, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen . Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um Konsistenz und Einhaltung der regulatorischen Standards sicherzustellen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen trägt dazu bei, die Produktion zu skalieren und gleichzeitig die gewünschten chemischen Eigenschaften zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-0952 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die auf ihr potenzielles therapeutisches Anwendungsspektrum untersucht werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

MK-0952 has a molecular formula of and an IC50 value of approximately 0.53 nM, indicating its potency as a phosphodiesterase type 4 inhibitor. The compound's mechanism involves the inhibition of phosphodiesterase 4, which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain, thereby influencing cognitive functions such as memory and learning .

Therapeutic Applications

1. Alzheimer's Disease

this compound was primarily investigated for its potential to enhance cognition in patients with mild-to-moderate Alzheimer's disease. Clinical trials have demonstrated its ability to improve cognitive function, although results have been mixed regarding efficacy and safety .

- Clinical Trials :

2. Cognitive Enhancement

Research indicates that this compound may enhance memory consolidation processes, making it a candidate for treating age-related cognitive decline beyond Alzheimer's disease .

Table 1: Summary of Clinical Trials for this compound

| Trial ID | Phase | Indication | Status | Start Date | Sponsor |

|---|---|---|---|---|---|

| NCT00362024 | Phase II | Alzheimer's Disease | Terminated | Nov 2006 | Merck Sharp & Dohme Corp. |

| EUCTR2006-003924-13-GB | Phase II | Mild-to-Moderate Alzheimer's Disease | Terminated | Nov 2006 | Merck Sharp & Dohme Research Ltd. |

Case Study 1: Efficacy in Cognitive Impairment

In preclinical studies, this compound demonstrated significant improvements in cognitive performance in animal models, particularly in tasks assessing memory retention and recall. These findings prompted further exploration into its clinical applications for cognitive enhancement .

Case Study 2: Safety and Tolerability

An investigation into the safety profile of this compound revealed that while it effectively inhibited phosphodiesterase activity, it also induced malaise at higher doses in animal models. This raised concerns regarding its therapeutic window and necessitated further studies to establish safe dosage levels for human trials .

Wirkmechanismus

MK-0952 exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the breakdown of cAMP. By inhibiting PDE4, this compound increases cAMP levels, leading to enhanced signaling and improved cognitive function . The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway, which plays a crucial role in memory and learning processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Roflumilast: Ein PDE4-Inhibitor, der zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) eingesetzt wird.

Apremilast: Ein PDE4-Inhibitor, der zur Behandlung von Psoriasis und Psoriasis-Arthritis eingesetzt wird.

Einzigartigkeit von MK-0952

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was ihn zu einem vielversprechenden Kandidaten für die Behandlung kognitiver Störungen macht. Seine einzigartige chemische Struktur und sein günstiges pharmakokinetisches Profil tragen zu seinem Potenzial als therapeutischer Wirkstoff bei .

Biologische Aktivität

MK-0952 is a selective phosphodiesterase type 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cognitive disorders such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound belongs to a novel series of 8-biarylnaphthyridinones designed to inhibit PDE4, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are associated with improved cognitive function, making PDE4 inhibition a promising target for treating cognitive decline. The compound exhibits an intrinsic potency with an IC(50) value of 0.6 nM, although it shows limited activity in whole blood (IC(50) = 555 nM) .

PDE4 inhibitors like this compound work by preventing the breakdown of cAMP, thereby enhancing neurotransmission and promoting neuroplasticity. This mechanism is particularly relevant in the context of neurodegenerative diseases where cAMP signaling is disrupted.

Efficacy in Animal Models

Preclinical studies have demonstrated that this compound can improve cognitive functions in various animal models. For instance:

- Memory Acquisition and Consolidation : In rodent models, this compound has shown efficacy in enhancing memory performance in tasks such as the Object Recognition Task (ORT) and the Y-maze, indicating its potential to mitigate age-related cognitive decline .

| Study Type | Model | Dose (mg/kg) | Result |

|---|---|---|---|

| Object Recognition | Rats | 0.1 - 1.0 | Improved memory acquisition |

| Y-maze | Mice | 0.3 - 3.0 | Reversed memory deficits induced by MK-801 |

Phase II Studies

This compound has been evaluated in Phase II clinical trials for patients with mild to moderate Alzheimer's disease (NCT01900522). However, the results from these trials have not been publicly disclosed, limiting insights into its clinical efficacy . The lack of available data underscores the need for further investigation into the therapeutic potential of PDE4 inhibitors.

Case Studies

A notable case study involved a cohort of patients treated with this compound who exhibited varying degrees of cognitive impairment. While some patients demonstrated improvements in specific cognitive tasks, comprehensive data analysis remains elusive due to confidentiality agreements surrounding clinical trial results .

Comparative Analysis with Other PDE Inhibitors

In comparison to other PDE inhibitors tested for cognitive enhancement, this compound's selectivity for PDE4 may offer advantages in minimizing side effects associated with broader-spectrum inhibitors. Other PDE inhibitors such as BAY 60-7550 have shown promise in preclinical settings but have not progressed to clinical trials .

Eigenschaften

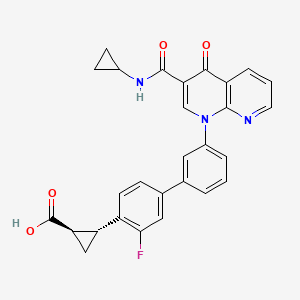

IUPAC Name |

(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYPBAHXIIVDCJ-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934995-87-6 | |

| Record name | MK-0952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934995876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0952 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N48GH1UIR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.